2,2-Dimethylpentyl 2-phenylacetate

Description

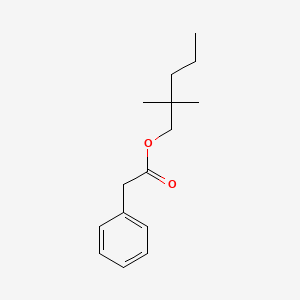

2,2-Dimethylpentyl 2-phenylacetate is an ester derivative of 2-phenylacetic acid, where the hydroxyl group of the acid is replaced by a 2,2-dimethylpentyloxy group. This structural modification confers distinct physicochemical properties, such as increased lipophilicity and volatility, compared to the parent acid. These compounds are widely utilized in organic synthesis, pharmaceutical intermediates, and bioactive natural products .

Properties

CAS No. |

5458-35-5 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2,2-dimethylpentyl 2-phenylacetate |

InChI |

InChI=1S/C15H22O2/c1-4-10-15(2,3)12-17-14(16)11-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |

InChI Key |

RHZRKWRJMMAMTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)COC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpentyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2,2-dimethylpentanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpentyl 2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted by other nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products Formed

Oxidation: Phenylacetic acid and 2,2-dimethylpentanol.

Reduction: 2,2-Dimethylpentanol.

Substitution: Various amides or esters, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily investigated for its potential use as a pharmaceutical intermediate. It can serve as a precursor in the synthesis of various therapeutic agents, particularly those targeting neurological disorders. The structural similarity to known pharmacologically active compounds suggests that it may exhibit similar biological activities.

- Case Study: Synthesis of Chiral Drugs

A study highlighted the use of derivatives of phenylacetate in synthesizing chiral drugs, where 2,2-Dimethylpentyl 2-phenylacetate could be utilized as a chiral building block. The ability to produce enantiomerically pure compounds is crucial in drug development due to the differing biological activities of enantiomers .

Chemical Synthesis

The compound can act as a reagent in organic synthesis, particularly in the formation of other esters or complex organic molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and acylations.

- Data Table: Reactivity Overview

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with alcohols | New esters |

| Acylation | Reaction with amines | Amides |

| Condensation | Reaction with aldehydes | β-Hydroxy esters |

Biological Studies

Recent research has explored the biological activity of phenylacetate derivatives, including their role in metabolic processes and potential therapeutic effects on metabolic disorders. The ester form may enhance bioavailability compared to its acid counterpart.

- Case Study: Neuroprotective Effects

In vitro studies have indicated that phenylacetate derivatives can reduce oxidative stress in neuronal cells, suggesting a protective effect against neurodegenerative diseases . This opens avenues for further exploration of this compound's neuroprotective properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpentyl 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release phenylacetic acid and 2,2-dimethylpentanol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following sections compare 2,2-dimethylpentyl 2-phenylacetate with analogous esters, focusing on structural variations, applications, and biological relevance.

Structural and Functional Group Variations

Phenylacetate esters differ primarily in the alcohol moiety attached to the 2-phenylacetyl group. Key examples include:

Short-Chain Alkyl Esters

- Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃): Used as a precursor in amphetamine synthesis due to its keto-ester functionality, which facilitates reductive amination. It exhibits a molecular weight of 206.2 and is supplied as a neat oil .

- Methyl 2-phenylacetoacetate (C₁₁H₁₂O₃): A crystalline solid with a molecular weight of 192.2, this compound serves as a methamphetamine precursor. Its stability (≥5 years at -20°C) makes it suitable for forensic applications .

Branched and Unsaturated Alkyl Esters

- 3,7,11,15-Tetramethylhexadec-2-en-1-yl 2-phenylacetate (C₂₉H₄₆O₂): A natural product isolated from Glycosmis cyanocarpa, this ester features a long, branched terpenoid chain. Its molecular weight (426.7) and hydrophobic structure suggest roles in plant defense mechanisms or bioactive signaling .

- Hex-5-en-1-yl 2-phenylacetate (C₁₄H₁₈O₂): Used in green chemistry as a substrate for immobilized lipases, highlighting the compatibility of unsaturated esters with enzymatic catalysis .

Comparison : The 2,2-dimethylpentyl group offers intermediate chain length and branching, balancing lipophilicity and synthetic accessibility compared to highly branched or unsaturated analogs.

Aromatic and Functionalized Esters

- Benzyl and Fluorobenzyl Derivatives : Compounds like 2-fluorobenzyl 2-phenylacetate are employed in drug design for their balanced polarity and metabolic stability .

Comparison : The absence of polar functional groups in this compound may limit its use in aqueous systems but improve compatibility with lipid-based formulations.

Key Observations :

- Drug Precursors : Short-chain esters (methyl, ethyl) are preferred for their reactivity in reductive amination, while branched esters like 2,2-dimethylpentyl may require tailored conditions due to steric effects.

- Green Chemistry : Unsaturated esters (e.g., hex-5-en-1-yl) demonstrate compatibility with enzymatic processes, suggesting that 2,2-dimethylpentyl derivatives could be explored for similar applications .

Biological Activity

Overview

2,2-Dimethylpentyl 2-phenylacetate, with the molecular formula and CAS number 5458-35-5, is an organic compound belonging to the ester family. Its unique structure, characterized by a dimethylpentyl group and a phenylacetate moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing phenylacetic acid and 2,2-dimethylpentanol, which may influence various biological pathways. The exact mechanisms depend on the context of use, including biochemical assays and therapeutic applications.

Enzyme Interaction

Research indicates that this compound can serve as a substrate in enzymatic reactions. It is utilized in biochemical assays to investigate enzyme activity and substrate specificity. For instance, its interaction with hydrolases can provide insights into ester hydrolysis mechanisms.

Therapeutic Potential

The compound has been explored for potential therapeutic applications. Studies suggest that derivatives of phenylacetate exhibit anti-inflammatory properties and may play a role in cancer therapy by modulating metabolic pathways. The structural features of this compound could enhance its efficacy as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl phenylacetate | Ethyl group instead of dimethylpentyl | Used in flavoring; less potent in enzyme interactions |

| Methyl phenylacetate | Methyl group | Similar applications but lower stability |

| Phenylacetic acid | Parent acid | Directly involved in metabolic pathways |

The presence of the dimethylpentyl group in this compound provides steric hindrance that affects its reactivity and stability compared to these similar compounds.

Case Studies and Research Findings

- Enzyme Inhibition : A study demonstrated that derivatives of phenylacetate inhibited glycolytic enzymes in cancer cells. Although not directly focused on this compound, the findings suggest that similar esters could have significant impacts on metabolic pathways relevant to cancer treatment .

- Therapeutic Applications : Research has indicated that compounds with structural similarities to this compound exhibit anti-inflammatory effects. These findings highlight the potential for developing new therapeutic agents based on this compound's structure .

- Chemical Stability : Investigations into the stability of esters like this compound under various conditions revealed that modifications to the ester group can enhance or diminish biological activity. This insight is crucial for designing more effective drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.